10E,12E,14E-Hexadecatrienal
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Overview
Description
10E,12E,14E-Hexadecatrienal: is a fatty aldehyde with the molecular formula C16H26O . It is characterized by three conjugated double bonds at the 10th, 12th, and 14th positions in the carbon chain. This compound is known for its role as a sex pheromone in certain insect species, particularly in the moth Manduca sexta .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10E,12E,14E-Hexadecatrienal involves stereoselective methods to ensure the correct configuration of the double bonds. One common approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene aldehyde . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. large-scale synthesis would likely follow similar synthetic routes with optimizations for yield and purity, such as using high-purity reagents and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: 10E,12E,14E-Hexadecatrienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like Grignard reagents in anhydrous conditions
Major Products:
Oxidation: Hexadecatrienoic acid.
Reduction: Hexadecatrienol.
Substitution: Various substituted hexadecatrienals depending on the nucleophile used
Scientific Research Applications
10E,12E,14E-Hexadecatrienal has several applications in scientific research:
Chemistry: Used as a model compound in studies of conjugated systems and stereoselective synthesis.
Biology: Functions as a sex pheromone in insect behavior studies, particularly in moths like Manduca sexta.
Industry: Utilized in the synthesis of complex organic molecules and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of 10E,12E,14E-Hexadecatrienal as a sex pheromone involves binding to specific olfactory receptors in the target insect species. This binding triggers a signaling cascade that leads to behavioral responses such as attraction or mating behavior. The molecular targets are typically G-protein coupled receptors (GPCRs) located in the antennae of the insects .
Comparison with Similar Compounds
- 10E,12Z,14E-Hexadecatrienal
- 10E,12E,14Z-Hexadecatrienal
- 10E,12Z,14Z-Hexadecatrienal
Comparison: 10E,12E,14E-Hexadecatrienal is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. The different isomers have varying degrees of effectiveness in eliciting responses in insects, highlighting the importance of stereochemistry in biological interactions .
Properties
Molecular Formula |
C16H26O |
---|---|
Molecular Weight |
234.38 g/mol |
IUPAC Name |
(10E,12E,14E)-hexadeca-10,12,14-trienal |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-7,16H,8-15H2,1H3/b3-2+,5-4+,7-6+ |
InChI Key |
QXMRYABYXKUWCX-ICDJNDDTSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/CCCCCCCCC=O |
Canonical SMILES |
CC=CC=CC=CCCCCCCCCC=O |
Origin of Product |
United States |
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